![molecular formula C23H23ClN4O2S B2743083 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 683794-90-3](/img/structure/B2743083.png)

8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

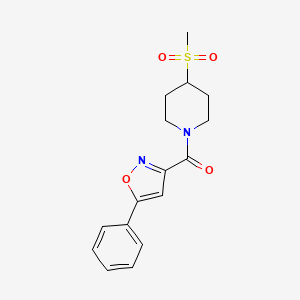

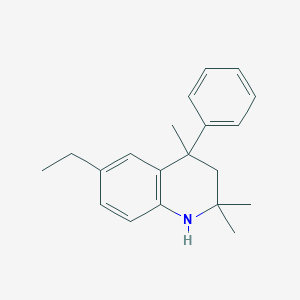

Molecular Structure Analysis

The compound has a complex structure, as indicated by its SMILES notation: Cn1c2nc(SCc3ccccc3Cl)n(CCCc3ccccc3)c2c(=O)n©c1=O . This notation provides a linear representation of the compound’s structure, including its atomic connectivity and stereochemistry.Physical And Chemical Properties Analysis

The compound has a molecular weight of 454.97 and its solubility in DMSO is currently unknown . More detailed physical and chemical properties may be determined through further experimental analysis.Wissenschaftliche Forschungsanwendungen

Cascade Reaction Applications

The alkylation of 3-cyanopyridine-2(1H)-thiones with similar xanthene derivatives in a KOH–H2O–DMF system upon heating leads to the formation of pyrido-thieno-diazepino purine dione derivatives in good yields. This process showcases the potential for constructing complex heterocyclic systems, which are of interest in the development of pharmaceuticals and materials science due to their diverse biological activities and functional properties (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).

Psychotropic Activity

In the realm of neuroscience, derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, by introducing hydrophobic substituents and modifying the linker length between arylpiperazine and the purine core, have been identified as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These modifications have led to the selection of compounds displaying anxiolytic and antidepressant properties, highlighting the potential for designing new ligands with psychotropic activity by modifying the purine-2,6-dione structure (Chłoń-Rzepa, G., et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of 2-aminopurine derivatives with chlorophenylsulfanyl groups have been explored, revealing elaborate hydrogen-bonding networks and offset-stacking formations of the phenyl and purine rings. These studies provide valuable insights into the molecular interactions and structural characteristics of such compounds, which are essential for understanding their chemical behavior and potential applications in medicinal chemistry (Lynch, D., & McClennaghan, I., 2003).

Eigenschaften

IUPAC Name |

8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O2S/c1-26-20-19(21(29)27(2)23(26)30)28(14-8-11-16-9-4-3-5-10-16)22(25-20)31-15-17-12-6-7-13-18(17)24/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGXDYRSIXVVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2743002.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)

![Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate](/img/structure/B2743007.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2743009.png)

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)

![4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2743018.png)

![3-(3-chlorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743021.png)

![5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)